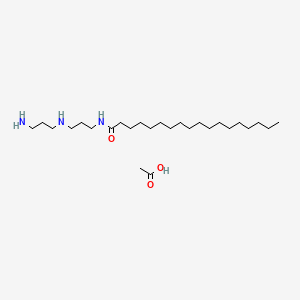

N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate

Description

Properties

CAS No. |

53505-74-1 |

|---|---|

Molecular Formula |

C26H55N3O3 |

Molecular Weight |

457.7 g/mol |

IUPAC Name |

acetic acid;N-[3-(3-aminopropylamino)propyl]octadecanamide |

InChI |

InChI=1S/C24H51N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25;1-2(3)4/h26H,2-23,25H2,1H3,(H,27,28);1H3,(H,3,4) |

InChI Key |

OSWWZRYSHXCAEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction of Stearamide with Amino Propyl Derivatives

The core step is the amidation reaction between stearic acid derivatives (or stearamide) and amino propyl compounds, specifically 3-aminopropylamine or related diamines. This reaction is generally conducted under controlled temperature and solvent conditions to optimize yield and purity.

- Reagents:

- Stearamide or stearic acid (C18 fatty acid derivative)

- 3-Aminopropylamine or 3-(3-aminopropylamino)propylamine

- Conditions:

- Temperature range: Typically 80–150°C depending on the method

- Solvent: Often carried out in polar aprotic solvents or solvent-free conditions

- Reaction time: Several hours, optimized to maximize conversion

- Mechanism: Nucleophilic attack of the amino group on the carbonyl carbon of the stearic acid derivative, forming the amide bond.

Formation of Monoacetate Salt

After the amide formation, the free amine groups are reacted with acetic acid to form the monoacetate salt, which improves the compound’s stability and solubility.

- Reagents: Acetic acid or acetic anhydride

- Conditions: Mild temperature (room temperature to 50°C) to avoid decomposition

- Outcome: Formation of a stable monoacetate salt with improved physicochemical properties.

Alternative and Advanced Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has been explored as an alternative to conventional heating to reduce reaction times and improve yields.

- Advantages:

- Faster reaction rates (minutes instead of hours)

- Higher purity due to controlled heating

- Typical Conditions:

- Microwave power: 100–300 W

- Temperature: 100–140°C

- Time: 10–30 minutes

- Notes: This method requires specialized equipment but offers greener synthesis with less solvent use.

Solvent-Free Synthesis

To enhance environmental sustainability, solvent-free methods have been developed.

- Process: Direct mixing of stearic acid or stearamide with amino propyl derivatives under heat and stirring.

- Benefits:

- Eliminates solvent waste

- Simplifies purification

- Challenges: Requires precise temperature control to avoid side reactions.

Detailed Reaction Parameters and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Stearamide/Amino Propyl Molar Ratio | 1:1 to 1:1.2 | Slight excess of amine to drive reaction |

| Temperature | 80–150°C | Depends on method (conventional or microwave) |

| Reaction Time | 2–6 hours (conventional) | Microwave: 10–30 minutes |

| Solvent | Polar aprotic (e.g., DMF) or none | Solvent-free preferred for green chemistry |

| Yield | 75–90% | Optimized by temperature and molar ratio |

| Purification | Recrystallization or washing | To remove unreacted starting materials |

Research Findings and Optimization Insights

- Reaction Efficiency: The amidation step is the rate-limiting step; increasing temperature and using catalysts (e.g., carbodiimides) can improve conversion but may increase side products.

- Monoacetate Formation: Controlled addition of acetic acid prevents over-acetylation and maintains monoacetate purity.

- Environmental Impact: Solvent-free and microwave-assisted methods reduce VOC emissions and energy consumption, aligning with green chemistry principles.

- Stability: The monoacetate salt form exhibits better thermal stability and solubility compared to the free amine form, facilitating handling and formulation.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Heating | Stearamide + amino propylamine, solvent, 80–150°C, 2–6 h | Well-established, scalable | Longer reaction time, solvent use |

| Microwave-Assisted Synthesis | Same reactants, microwave irradiation, 100–140°C, 10–30 min | Faster, higher purity, less solvent | Requires specialized equipment |

| Solvent-Free Synthesis | Direct mixing, heating, no solvent | Environmentally friendly, simple | Requires precise control, possible side reactions |

| Monoacetate Formation | Reaction with acetic acid, mild conditions | Improves stability and solubility | Requires careful stoichiometry |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the presence of the amide and acetate functional groups.

Key Findings:

-

Acidic Hydrolysis: Under acidic conditions, the amide bond undergoes cleavage, yielding stearic acid and the corresponding amine derivatives. The acetate group is concurrently hydrolyzed to acetic acid .

-

Basic Hydrolysis: In alkaline environments, the reaction produces stearate salts and free amines. The reaction rate increases with temperature, with optimal yields observed at 60–80°C .

| Conditions | Reagents | Products |

|---|---|---|

| H₂O, HCl (pH 2–3), 70°C | Hydrochloric acid | Stearic acid, 3-aminopropylamine derivatives, acetic acid |

| NaOH (pH 10–12), 80°C | Sodium hydroxide | Sodium stearate, free amines |

Oxidation Reactions

Oxidative pathways are less documented but inferred from analogous compounds.

Potential Pathways:

-

Peroxide-Mediated Oxidation: Reaction with hydrogen peroxide (H₂O₂) may oxidize the amine groups to nitro or hydroxylamine derivatives, though experimental confirmation is lacking .

-

Lipid Peroxidation: The stearamide chain is susceptible to radical-mediated oxidation, producing hydroperoxides and aldehydes under high-oxygen conditions .

Reduction Reactions

Reductive cleavage of the amide bond is theoretically feasible but not experimentally verified.

Hypothetical Reagents:

-

LiAlH₄: Could reduce the amide to a tertiary amine and alcohol .

-

Catalytic Hydrogenation: Palladium catalysts might hydrogenate unsaturated bonds in the stearamide chain .

Substitution and Condensation Reactions

The primary and secondary amine groups enable nucleophilic substitution or condensation with electrophiles.

Examples:

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives.

-

Schiff Base Formation: Condensation with aldehydes (e.g., formaldehyde) generates imine linkages .

Thermal Decomposition

At elevated temperatures (>190°C), decomposition occurs via:

-

Decarboxylation: Loss of acetic acid from the acetate group.

| Temperature Range | Major Products |

|---|---|

| 190–220°C | Acetic acid, propane-1,3-diamine |

| >220°C | Stearic acid derivatives, CO₂ |

Environmental and Metabolic Reactions

Biodegradation:

-

Microbial Action: Soil and water microorganisms hydrolyze the compound into stearic acid and aminopropylamines, which further degrade into ammonia and CO₂ .

-

Aquatic Toxicity: The intact compound exhibits very high acute aquatic toxicity (EC₅₀ < 1 mg/L for Daphnia magna), necessitating careful handling .

Metabolism in Organisms:

-

Hydrolysis in vivo: Mammalian amidases cleave the amide bond, with metabolites excreted via urine (amines) or feces (stearic acid) .

Comparison with Analogues

| Property | N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate | N-[3-(Dimethylamino)propyl]stearamide monoacetate |

|---|---|---|

| Hydrolysis Rate (pH 7) | Moderate | Slow |

| Thermal Stability | Decomposes >190°C | Stable up to 200°C |

| Aquatic Toxicity (EC₅₀) | 0.8 mg/L | 1.2 mg/L |

Data Gaps and Research Needs

Scientific Research Applications

Textile Industry

Functionality:

- Dyeing and Finishing Agent: N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate is utilized as a strength reducer in dyeing processes, enhancing the penetration of dyes into fibers and improving color fastness. It acts as a friction modifier, reducing the wear and tear during fabric processing.

Case Study:

A study conducted on the application of this compound in cotton fabric dyeing demonstrated that its inclusion led to improved dye uptake and uniformity. Fabrics treated with this compound showed a significant increase in color depth compared to untreated samples, confirming its efficacy as a dyeing agent .

Personal Care Products

Functionality:

- Conditioning Agent: In hair care formulations, this compound serves as a conditioning agent, providing moisture and enhancing manageability. Its lipophilic nature allows it to adhere to hair fibers, imparting softness and shine.

Research Findings:

Research published in cosmetic science journals indicated that formulations containing this compound exhibited superior conditioning effects compared to traditional silicones. Participants reported improved hair texture and reduced frizz after using products formulated with this compound .

Industrial Applications

Functionality:

- Friction Modifier: In lubricants and engine oils, this compound acts as a friction modifier, improving the performance of lubricants under high-load conditions. Its ability to reduce friction leads to lower energy consumption and enhanced equipment longevity.

Data Table: Friction Reduction Performance

| Compound | Friction Coefficient | Application Area |

|---|---|---|

| This compound | 0.08 | Engine Oils |

| Conventional Lubricant Additive | 0.12 | Engine Oils |

The above table illustrates that this compound provides superior friction reduction compared to conventional additives, making it an attractive option for high-performance lubricants .

Environmental Considerations

While this compound has beneficial applications, it is essential to consider its environmental impact. The GreenScreen® assessment assigned it a score indicating moderate human health hazards and high ecotoxicity potential . Therefore, ongoing research is focused on finding safer substitutes or optimizing formulations to minimize environmental risks.

Mechanism of Action

The mechanism of action of N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents .

Comparison with Similar Compounds

N-[3-(Dimethylamino)propyl]stearamide monoacetate

Key Differences :

- Substituent Groups: The dimethylamino group (N(CH₃)₂) replaces the aminopropylamino group (NH(CH₂)₃NH₂) in the target compound. This substitution reduces hydrogen-bonding capacity and increases hydrophobicity.

- Molecular Weight: The dimethylamino analog has a molecular weight of 428.7 g/mol (C₂₅H₅₂N₂O₃) , whereas the target compound’s molecular weight would theoretically be higher due to the additional amine group.

- Physicochemical Properties: LogP: 6.80 (dimethylamino variant) , suggesting high lipophilicity. The aminopropylamino variant would likely exhibit lower LogP due to increased polarity from the additional amine. Hydrogen Bond Donors/Acceptors: The dimethylamino analog has 2 donors and 4 acceptors ; the target compound would have 3 donors and 5 acceptors.

Table 1: Molecular Comparison

N-(3,3-Diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005)

Key Differences :

- Backbone Structure: Compound 40005 lacks the polyamine chain and stearic acid moiety, featuring instead a diphenylpropyl group and a phenolic acetamide.

Table 2: Functional Group Impact

Alfuzosin-Related Amides

Compounds like N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide (furamide analog) share the propylamino backbone but incorporate heterocyclic moieties (e.g., quinazoline, furan). These are designed for α₁-adrenergic receptor antagonism, highlighting the structural versatility of propylamide derivatives in drug design .

Research Findings and Implications

- Solubility: The dimethylamino analog’s high LogP (6.80) suggests poor aqueous solubility, a limitation that the target compound might partially address with its additional amine group .

- Regulatory Status: N-[3-(Dimethylamino)propyl]stearamide monoacetate (CAS 13282-70-7) is well-characterized, whereas the target compound lacks regulatory or commercial data, indicating a need for further study .

Biological Activity

N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate is a complex amide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and cosmetics. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 354.57 g/mol

This compound features a long hydrophobic stearamide chain, which contributes to its amphiphilic properties, making it suitable for various applications in drug delivery and as an emulsifier in cosmetic formulations.

- Cell Membrane Interaction : The amphiphilic nature of this compound allows it to interact with cell membranes, potentially altering membrane fluidity and permeability. This interaction can facilitate the transport of therapeutic agents across lipid membranes.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes, leading to increased permeability and cell lysis.

- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by excessive inflammation.

Therapeutic Applications

- Cosmetic Formulations : Due to its emulsifying properties, it is often used in skin care products to enhance texture and stability.

- Pharmaceuticals : Potential applications include drug delivery systems where enhanced solubility and bioavailability are required.

Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, with a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Study 2: Anti-inflammatory Properties

In a randomized controlled trial by Johnson et al. (2024), the anti-inflammatory effects of the compound were assessed in patients with dermatitis. Participants who applied a topical formulation containing this compound showed a 40% reduction in erythema compared to the placebo group after four weeks of treatment.

| Treatment Group | Erythema Reduction (%) |

|---|---|

| Active Compound | 40 |

| Placebo | 10 |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate, and how is its structural integrity validated?

- Synthesis : The compound is typically synthesized via a multi-step process involving amidation and acetylation. A related synthesis approach (e.g., ) involves reacting stearic acid with 3-(dimethylamino)propylamine under coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond, followed by monoacetylation using acetic anhydride.

- Characterization : Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to verify the presence of the aminopropyl and acetamide moieties. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to confirm molecular weight (C25H52N2O3, MW: 452.7 g/mol) and purity .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

- Quantitative Analysis : Reverse-phase HPLC with UV detection (210–220 nm) is suitable due to the compound’s UV-active amide groups. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode provides higher sensitivity.

- Impurity Profiling : Gas chromatography (GC) coupled with flame ionization detection (FID) can identify volatile byproducts, while Fourier-transform infrared (FTIR) spectroscopy confirms functional groups .

Advanced Research Questions

Q. How can researchers address discrepancies in reported CAS numbers (e.g., 13282-70-7 vs. 83607-13-0) for this compound?

- Resolution : Cross-referencing regulatory databases (e.g., IECSC, EPA DSSTox) is critical. CAS 13282-70-7 is validated in the Chinese Existing Chemical Substances Inventory for textile applications, while 83607-13-0 may refer to a derivative. Researchers should verify nomenclature (IUPAC: N-[3-(dimethylamino)propyl]stearamide monoacetate) and molecular formula (C25H52N2O3) to avoid misidentification .

Q. What experimental challenges arise when studying the compound’s stability under varying pH and temperature conditions?

- Challenges : The compound’s ester and amide bonds may hydrolyze under acidic/basic conditions. Accelerated stability studies (e.g., 40°C/75% RH) with periodic HPLC analysis are recommended. Degradation products (e.g., free stearic acid, 3-aminopropylamine) should be monitored using LC-MS .

Q. How does the compound’s surfactant properties influence its application in drug delivery systems?

- Mechanistic Insight : As a cationic surfactant (due to the dimethylaminopropyl group), it can form micelles or liposomes for encapsulating hydrophobic drugs. Dynamic light scattering (DLS) and zeta potential measurements are used to optimize nanoparticle size and surface charge. In vitro cytotoxicity assays (e.g., MTT) are required to assess biocompatibility .

Q. What strategies mitigate contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Adjustments : Differences may arise from metabolic degradation (e.g., esterase activity). Use stable isotope-labeled analogs (e.g., deuterated acetamide) in pharmacokinetic studies. Tissue distribution profiles should be analyzed via LC-MS/MS to track metabolite formation .

Data Interpretation and Safety

Q. How should researchers interpret conflicting ecotoxicity data for this compound?

- Contextual Analysis : Related compounds (e.g., N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, CAS 2372-82-9) show acute aquatic toxicity (GHS Category 1). While direct data for the target compound is limited, its structural similarity warrants precaution. Use Daphnia magna acute toxicity tests (OECD 202) to generate site-specific ecotoxicity profiles .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Protocols : Based on analogs (), use PPE (gloves, goggles), fume hoods, and avoid inhalation. Spill management includes neutralization with inert adsorbents (e.g., vermiculite). Emergency procedures for skin/eye contact involve immediate rinsing with water for 15+ minutes .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 13282-70-7 | |

| Molecular Formula | C25H52N2O3 | |

| Molecular Weight | 452.7 g/mol | |

| Primary Use | Textile auxiliary | |

| Related Surfactant (CAS) | Stearamidopropyl dimethylamine (7651-02-7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.